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Introduction
Valsartan is a widely prescribed angiotensin II receptor antagonist for the treatment of

hypertension. However, its therapeutic efficacy can be limited by its poor aqueous solubility,

particularly in the acidic environment of the stomach, which can lead to low and variable oral

bioavailability. The formation of a disodium salt of valsartan can improve its intrinsic solubility,

but formulating it into a stable, solid dosage form with rapid dissolution characteristics remains

a key challenge.

Solid dispersion technology is a proven strategy to enhance the dissolution rate and

bioavailability of poorly soluble drugs. By dispersing the active pharmaceutical ingredient (API)

in a hydrophilic carrier at a molecular level, the drug is maintained in a high-energy amorphous

state, which facilitates faster dissolution. Spray drying is a highly versatile and scalable

continuous process for producing amorphous solid dispersions. It involves atomizing a solution

of the drug and carrier into a hot gas stream, leading to rapid solvent evaporation and the

formation of dry powder particles.

These application notes provide a comprehensive overview and detailed protocols for the

development of a valsartan disodium solid dispersion using the spray drying technique. The

information presented is intended to guide researchers and formulation scientists through the

process, from initial formulation screening to final product characterization.
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Materials and Equipment
Materials

Valsartan Disodium

Polymers (select one or more for screening):

Hydroxypropyl Methylcellulose (HPMC)

Polyvinylpyrrolidone (PVP K30)

Kollidon® VA64 (Copovidone)

Eudragit® E PO

Soluplus®

Surfactants (optional, for ternary systems):

Poloxamer 407

Poloxamer 188

Solvents:

Purified Water

Methanol

Ethanol (10% or 96%)

Reagents for dissolution media (e.g., phosphate buffer salts)

Equipment
Laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer)

Analytical balance
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Magnetic stirrer and hot plate

Volumetric glassware

pH meter

Dissolution testing apparatus (USP Type II, paddle)

UV-Vis Spectrophotometer or HPLC system

Differential Scanning Calorimeter (DSC)

Powder X-ray Diffractometer (PXRD)

Scanning Electron Microscope (SEM)

Particle size analyzer

Experimental Protocols
Protocol 1: Preparation of the Feed Solution
This protocol describes the preparation of the solution containing valsartan disodium and the

carrier polymer, which will be fed into the spray dryer.

Solvent Selection: Based on patent literature, valsartan disodium is soluble in water and

water/methanol mixtures.[1] For polymers like HPMC, an aqueous or hydroalcoholic solvent

system is appropriate.

Carrier Dissolution: Accurately weigh the desired amount of the hydrophilic carrier (e.g.,

HPMC) and add it to the selected solvent system in a beaker with a magnetic stir bar. Stir the

mixture until the polymer is completely dissolved. Gentle heating may be applied if

necessary to facilitate dissolution.

Drug Dissolution: Accurately weigh the valsartan disodium and add it to the polymer

solution. Continue stirring until the drug is fully dissolved, resulting in a clear solution.

Ternary System (Optional): If a surfactant (e.g., Poloxamer 407) is used, add the weighed

amount to the solution and stir until dissolved.
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Final Concentration: Adjust the total solids content of the solution to a suitable concentration

for spray drying, typically in the range of 5-20% (w/v), to ensure appropriate viscosity and

efficient drying.

Filtration (Optional): Filter the final solution through a suitable filter to remove any

undissolved particulate matter before introducing it to the spray dryer.

Protocol 2: Spray Drying Process
This protocol outlines the procedure for operating a laboratory-scale spray dryer to produce the

solid dispersion powder. The parameters provided are starting points based on literature for

valsartan (free acid) and should be optimized for the specific formulation and equipment.[2][3]

Equipment Setup: Set up the spray dryer according to the manufacturer's instructions.

Ensure the nozzle is clean and correctly assembled.

Parameter Setting: Set the initial process parameters. The following are recommended

starting ranges:

Inlet Temperature: 80 - 120°C[2][3]

Outlet Temperature: 60 - 75°C (This is typically a resultant parameter, controlled by the

inlet temperature, feed rate, and aspirator rate)[2][3]

Feed Pump Rate: 3 - 5 mL/min[2][3]

Aspirator/Drying Gas Flow Rate: Adjust to maintain the desired outlet temperature and

ensure efficient powder collection (e.g., 90 L/min or ~0.5 m³/min).[3][4]

Atomizing Air Pressure/Flow: Set according to the manufacturer's recommendation to

achieve fine atomization (e.g., 170 kPa or 4 kg/cm ²).[2][3]

System Equilibration: Start the heater and the aspirator. Run the system with the pure

solvent for 10-15 minutes to allow the inlet and outlet temperatures to stabilize.

Spray Drying: Switch the feed from the pure solvent to the prepared valsartan disodium
feed solution.
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Powder Collection: The dried powder will be collected in the cyclone collection vessel.

Continue the process until the entire feed solution has been sprayed.

System Shutdown: Once the feed is complete, continue to run pure solvent through the

system for a few minutes to rinse the tubing and nozzle. Then, turn off the pump and heater

and allow the system to cool down before shutting off the aspirator.

Product Harvesting: Carefully collect the powdered solid dispersion from the collection

vessel and store it in a desiccator over silica gel for further analysis.

Protocol 3: Characterization of the Solid Dispersion
Differential Scanning Calorimetry (DSC): Perform thermal analysis to confirm the amorphous

nature of valsartan disodium in the solid dispersion. A typical DSC scan would involve

heating a 2-4 mg sample from 20°C to 120°C at a heating rate of 10°C/min under a nitrogen

purge.[5] The absence of the drug's melting endotherm indicates successful amorphization.

Powder X-ray Diffraction (PXRD): Analyze the powder to confirm its amorphous state. Scan

the sample over a 2θ range of 10° to 50°.[2] The absence of sharp diffraction peaks

characteristic of crystalline valsartan disodium confirms an amorphous solid dispersion.

Scanning Electron Microscopy (SEM): Examine the morphology, particle size, and shape of

the spray-dried particles.

Drug Content: Dissolve a known quantity of the spray-dried powder in a suitable solvent

(e.g., methanol or 0.1N NaOH) and analyze the concentration of valsartan disodium using

a validated UV spectrophotometric or HPLC method to determine the drug loading.

In Vitro Dissolution Study: Perform dissolution testing using USP Apparatus II (paddles) at 50

rpm in 900 mL of a relevant dissolution medium (e.g., pH 6.8 phosphate buffer) maintained

at 37 ± 0.5°C.[6][7] Add an amount of powder equivalent to a standard dose of valsartan.

Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes),

replacing the volume with fresh medium.[6] Analyze the samples for drug concentration and

compare the dissolution profile to that of the pure drug and a physical mixture.
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The following tables summarize formulation and process parameters from various studies on

valsartan solid dispersions, providing a basis for experimental design.

Table 1: Formulation Compositions for Valsartan Solid Dispersions

Formulation
Code

API Carrier(s) Surfactant

Drug:Carrie
r(:Surfactan
t) Ratio
(w/w)

Reference

F-1 Valsartan
Eudragit E

PO

Poloxamer

407
0.5:1.0:0.5 [2]

F-2 Valsartan
Eudragit E

PO

Poloxamer

407
0.5:1.5:0.75 [2]

F-3 Valsartan
Eudragit E

PO

Poloxamer

407
0.5:2.0:1.0 [2]

SD1 Valsartan

Sodium

Starch

Glycollate

- 1:1 [8]

SD4 Valsartan

Sodium

Starch

Glycollate

- 1:9 [8]

VSD1 Valsartan
Kolliphor

P407
- 1:1 [6]

VSD6 Valsartan Soluplus - 1:3 [6]

- Valsartan
Kollidon

VA64

Kolliphor

P407

Various

Ratios

SD1 Valsartan PEG6000 - - [9]

SD3 Valsartan PEG6000
Poloxamer

188
- [9]

Table 2: Spray Drying Process Parameters Used for Valsartan Formulations
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Parameter Value Range Unit Reference(s)

Inlet Temperature 80 - 120 °C [2][3][4]

Outlet Temperature 60 - 70 °C [2][3]

Feed Rate 3 - 4 mL/min [2][3]

Atomization Pressure 170 - 392 kPa (1.7 - 4 bar) [2][3]

Drying Air Flow 0.5 - 0.54 m³/min (90 L/min) [3][4]

Table 3: Characterization and Performance Data

Formulation Key Finding Result Reference

Valsartan-Eudragit E

PO SD

Dissolution

Enhancement

Significant

improvement at pH

1.2 and 4.0 vs pure

drug.

[2]

Valsartan-

Kollidon/Kolliphor SD
Solubility Increase

39-fold increase in

solubility compared to

pure form.

VSD6

(Valsartan:Soluplus

1:3)

Solubility Increase

~90-fold increase in

solubility (15.35

mg/mL vs 0.18

mg/mL).

[6]

Valsartan-SSG (1:9)

SD

Dissolution

Enhancement

87.18% release vs

34.91% for pure drug.
[8]

Freeze-Dried

Valsartan-PEG-

Poloxamer SD

Bioavailability

Increase

2.3-fold increase in

AUC vs pure drug in

rats.

[9]
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Caption: Experimental workflow for preparing and characterizing valsartan disodium solid

dispersion.
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Caption: Key relationships between variables and product attributes in spray drying.
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Conclusion
The spray drying technique is a powerful and scalable method for producing amorphous solid

dispersions of valsartan disodium. By converting the crystalline drug into an amorphous form

molecularly dispersed within a hydrophilic carrier, significant enhancements in solubility and

dissolution rate can be achieved.[6] The protocols and data provided herein serve as a

comprehensive guide for the rational development of such formulations. Successful formulation

requires careful selection of polymers and solvents, coupled with systematic optimization of

spray drying process parameters to achieve a final product with the desired critical quality

attributes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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